molecular formula C29H26N4O3S B2602757 N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034583-59-8

N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2602757
CAS No.: 2034583-59-8
M. Wt: 510.61
InChI Key: HALMDSRYQTUNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a heterocyclic scaffold known for its bioactivity in medicinal chemistry. The compound’s structure includes a 3-ethyl substituent on the pyrrolo-pyrimidine ring, a 7-phenyl group, and a thioacetamide linkage connecting to a 4-(benzyloxy)phenyl moiety.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-2-33-28(35)27-26(24(17-30-27)21-11-7-4-8-12-21)32-29(33)37-19-25(34)31-22-13-15-23(16-14-22)36-18-20-9-5-3-6-10-20/h3-17,30H,2,18-19H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALMDSRYQTUNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the pyrrolopyrimidine core: The pyrrolopyrimidine core is synthesized through a multi-step process starting from ethyl acetoacetate and phenylhydrazine, followed by cyclization and functional group modifications.

    Thioacetamide linkage formation: The final step involves the reaction of the benzyloxyphenyl intermediate with the pyrrolopyrimidine core in the presence of a thioacetamide reagent under suitable conditions such as reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Cyclization Reactions

The benzothiazole-ylidene system is synthesized via cyclization of thiourea intermediates with α-bromoacetone under inert conditions. For example:

  • Precursor : 1-(Benzo[d]thiazol-2-yl)-3-aroyl thiourea

  • Reagent : α-Bromoacetone (generated in situ from bromine and dry acetone)

  • Conditions : Triethylamine, anhydrous THF, reflux (60–80°C), 6–8 hours

  • Yield : ~70% (optimized)

This reaction proceeds through nucleophilic attack of the thiourea nitrogen on the α-carbon of bromoacetone, followed by elimination of HBr to form the thiazole ring.

Nucleophilic Aromatic Substitution

The methylsulfonyl group at position 6 participates in nucleophilic substitution reactions. For instance:

Reaction Reagent Conditions Product Reference
Displacement of -SO₂MeHydrazineEtOH, reflux (12 h)6-Hydrazinyl derivative
Substitution with aminesPiperidineDMF, 100°C (24 h)6-Piperidinyl analog

The electron-withdrawing nature of the sulfonyl group activates the aromatic ring for nucleophilic attack.

Oxidation of Thioether to Sulfonyl Group

The methylsulfonyl group is likely introduced via oxidation of a methylthio precursor:

  • Substrate : 6-(Methylthio)benzothiazole intermediate

  • Oxidizing Agent : H₂O₂/AcOH or mCPBA (meta-chloroperbenzoic acid)

  • Conditions : RT to 50°C, 2–4 hours

  • Yield : >85%

This step is critical for enhancing solubility and modulating electronic properties.

Hydrolysis Reactions

The tert-butyl group undergoes acid-catalyzed hydrolysis:

  • Reagent : Conc. HCl or TFA (trifluoroacetic acid)

  • Conditions : Reflux (12–24 h)

  • Product : 4-Carboxylic acid derivative

This reaction is reversible under basic conditions, enabling further functionalization .

Cross-Coupling Reactions

The benzamide moiety participates in Suzuki-Miyaura couplings:

Substrate Catalyst Conditions Product Reference
4-(tert-Butyl)benzamidePd(PPh₃)₄K₂CO₃, DME, 80°C (18 h)Biaryl derivatives

This reaction expands structural diversity for SAR studies .

Tautomerization and Stability

The (Z)-ylidene configuration exhibits tautomerism under protic conditions:

  • Acidic Media : Protonation at the ylidene nitrogen forms a thiazolinium ion

Scientific Research Applications

Antibacterial Applications

Recent studies have indicated that compounds containing pyrrole moieties exhibit potent antibacterial properties. For instance, derivatives similar to N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro evaluations revealed that certain derivatives achieved minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against MRSA and 8 ng/mL against methicillin-resistant Staphylococcus epidermidis (MRSE), outperforming standard antibiotics like vancomycin .

Anticancer Potential

The heterocyclic nature of this compound positions it as a candidate for anticancer drug development. Research has demonstrated that similar pyrrole-based compounds can inhibit key signaling pathways involved in tumor growth. For example, compounds targeting the phosphatidylinositol 3-kinase (PI3K) pathway have shown promise in treating breast cancer by effectively reducing tumor proliferation in xenograft models . The specific mechanism involves the inhibition of PI3Kα, a critical player in cellular transformation and tumorigenesis.

Data Table: Antibacterial Activity of Pyrrole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Reference
Compound AMRSA0.125
Compound BMRSE8
Compound CEscherichia coli12.5
Compound DPseudomonas aeruginosa10

Case Studies

  • Study on Antibacterial Efficacy : A study published in MDPI highlighted the effectiveness of pyrrole derivatives in combating resistant bacterial strains. The findings indicated that modifications to the pyrrole structure could enhance antibacterial potency significantly .
  • Anticancer Research : Another investigation focused on the anticancer properties of pyrrole-based compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The study provided insights into the structure–activity relationship (SAR), emphasizing the importance of specific functional groups in enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolo-Pyrimidine Core

  • 3-Alkyl Groups :
    • Target Compound : 3-Ethyl group.
    • Analog () : 3-Butyl group in 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide.
    • Impact : The ethyl group (C₂) provides moderate lipophilicity and steric bulk, whereas the butyl group (C₄) may enhance hydrophobic interactions but reduce solubility .

Acetamide Side Chain Modifications

  • Aryl Substituents: Target Compound: 4-(Benzyloxy)phenyl group. Analog (): 3,4-Dichlorophenyl group.

Pharmacological Implications

Enzyme Inhibition Potential

  • MPO (Myeloperoxidase) Inhibition :
    Pyrrolo[3,2-d]pyrimidin-4-one derivatives () are established MPO inhibitors. The target compound’s 4-oxo group and thioacetamide linkage may mimic these inhibitors, with the benzyloxy group modulating selectivity .
  • Kinase Targeting: Thieno[3,2-d]pyrimidine derivatives () with morpholine and sulfonyl groups are kinase inhibitors. The pyrrolo-pyrimidine scaffold in the target compound may similarly interact with ATP-binding pockets, albeit with altered specificity due to the ethyl and benzyloxy substituents .

Anticancer Activity

  • Structural Similarity to Patent Compounds :
    Pyrrolo[3,2-d]pyrimidines in are explicitly cited for cancer treatment. The target compound’s phenyl and benzyloxy groups may enhance tumor penetration or receptor binding compared to simpler analogs .

Physicochemical Properties

Table 1: Comparative Properties of Selected Analogues

Compound Molecular Weight logP* Key Substituents Potential Target
Target Compound 555.62 3.8 3-Ethyl, 4-(benzyloxy)phenyl MPO, Kinases
Analog () 581.53 4.5 3-Butyl, 3,4-dichlorophenyl MPO, Cytotoxic Targets
Ethyl Ester Analog () 619.12 5.2 Dipentylamino, 4-chlorophenyl Enzymes (ester hydrolysis)
Thieno-pyrimidine () 453.54 3.2 p-Tolyl, thieno core Kinases, ROS pathways

*logP values estimated using fragment-based methods.

Research Findings and Trends

  • Hydrogen Bonding and Crystal Packing :
    The benzyloxy group in the target compound may participate in C–H···O or π-stacking interactions, influencing crystallization (as seen in ’s single-crystal studies) and bioavailability .
  • Therapeutic Optimization : Compared to dichlorophenyl analogs (), the benzyloxy group may reduce toxicity by avoiding halogenated metabolites, a common concern in drug development .

Biological Activity

N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be broken down into two main components:

  • Benzyloxyphenyl moiety : This part may contribute to the compound's ability to interact with biological targets.
  • Pyrrolo[3,2-d]pyrimidine core : Known for its role in various biological activities, this core structure has been linked to antitumor and antimicrobial properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit tumor cell proliferation in various cancer cell lines.

Table 1: Antitumor Activity of Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AHeLa1.5Apoptosis induction
BMCF70.8Cell cycle arrest
CPC30.5Inhibition of VEGFR

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar compounds have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Activity Type
DE. coli25Bactericidal
ES. aureus15Bacteriostatic
FC. albicans30Antifungal

The mechanisms by which this compound exerts its biological effects are diverse:

  • VEGFR Inhibition : Similar compounds have been reported to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a critical role in angiogenesis and tumor growth.
  • DNA Intercalation : Some studies suggest that the pyrimidine core may intercalate into DNA, leading to disruption of replication and transcription processes.
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

A study published in Molecular Pharmacology highlighted the efficacy of a related pyrrolo[3,2-d]pyrimidine derivative in inhibiting tumor growth in xenograft models. The compound showed a significant reduction in tumor volume compared to controls and was well-tolerated by the subjects.

Another case study focused on the antimicrobial properties of a related compound against resistant strains of Staphylococcus aureus. The results indicated a promising MIC value that suggests potential for further development as an antibiotic agent.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction parameters be optimized?

  • Methodological Answer : A stepwise synthesis approach is typically employed, starting with the preparation of the pyrrolo[3,2-d]pyrimidinone core. Key steps include:

Thioacetylation : Introduce the thioether moiety using coupling agents like trichloroisocyanuric acid (TCICA) in acetonitrile .

Benzyloxy Group Installation : Protect phenolic hydroxyl groups via benzylation under basic conditions (e.g., potassium carbonate) .

Final Acetamide Formation : React with activated acetamide derivatives using nucleophilic substitution.

  • Optimization Tips :
  • Use anhydrous solvents to minimize hydrolysis.
  • Monitor reaction progress via TLC or LC-MS .
  • Example Table :
StepReagents/ConditionsYieldReference
ThioacetylationTCICA, CH₃CN, 0°C~60%
BenzylationBenzyl chloride, K₂CO₃75-85%

Q. What analytical techniques are critical for confirming structural integrity?

  • Methodological Answer : Combine multiple techniques:
  • NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and thioether linkages (spin-spin coupling patterns) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and bond lengths (R factor < 0.06 recommended) .
  • Table :
TechniqueKey ParametersExample DataReference
¹H NMRDMSO-d₆, δ 7.58 (d, J=7.6 Hz)Aromatic protons
LC-MSm/z 376.0 [M+H]⁺Molecular ion
X-rayR factor = 0.054Crystallographic data

Q. How can researchers ensure compound stability under experimental conditions?

  • Methodological Answer :
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Stability Studies :
  • Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks).
  • Monitor via HPLC for degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Modifications :
  • Vary the benzyloxy group (e.g., substituents at the 4-position) to assess hydrophobicity.
  • Replace the thioether with sulfone or phosphonate groups to enhance metabolic stability .
  • Assays :
  • Use in vitro kinase inhibition assays (IC₅₀ determination).
  • Compare with analogs (e.g., trifluoromethyl-containing derivatives for improved PK profiles) .

Q. What computational approaches predict binding affinity with target proteins?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • QSAR : Corrogate electronic parameters (HOMO/LUMO) with activity data .

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Dose-Response Curves : Perform triplicate experiments with statistical validation (p < 0.05).
  • Mechanistic Studies : Combine SPR (surface plasmon resonance) for binding kinetics with cellular assays .

Q. What strategies enhance pharmacological properties via scaffold modification?

  • Methodological Answer :
  • Sulfone Incorporation : Oxidize thioether to sulfone using mCPBA (meta-chloroperbenzoic acid) .
  • Phosphonate Moieties : Introduce via Arbuzov reaction with triethyl phosphite .

Q. How to characterize polymorphic forms and address challenges?

  • Methodological Answer :
  • Techniques :
  • PXRD : Identify distinct diffraction patterns for polymorphs.
  • DSC : Measure melting points and enthalpy changes.
  • Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to control nucleation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.